molecular formula C8H14O B2376995 2-(2-Methylpropyl)cyclobutan-1-one CAS No. 624733-42-2

2-(2-Methylpropyl)cyclobutan-1-one

Cat. No.: B2376995
CAS No.: 624733-42-2
M. Wt: 126.199
InChI Key: NZUYHRGTBXISEJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)cyclobutan-1-one, also known as methylcyclobutyl ketone, is a cyclobutanone compound with the molecular formula C8H14O and a molecular weight of 126.199 g/mol. This compound has garnered interest in various fields of scientific research and industry due to its unique physical, chemical, biological, and synthetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing cyclobutane-containing compounds, including 2-(2-Methylpropyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the acid-catalyzed cycloaddition of silyl enol ethers with α,β-unsaturated carbonyl compounds . The reaction conditions typically involve the use of a strong acid catalyst and controlled temperature to facilitate the formation of the cyclobutane ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale [2 + 2] cycloaddition reactions under optimized conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to convert the cyclobutanone to a corresponding carboxylic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted cyclobutanones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as Grignard reagents (RMgX), organolithium compounds (RLi)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted cyclobutanones

Scientific Research Applications

2-(2-Methylpropyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex cyclobutane-containing compounds.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways involving cyclobutanones.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclobutane ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler cyclobutanone compound with a similar ring structure but lacking the isobutyl group.

    2-Methylcyclobutanone: Similar to 2-(2-Methylpropyl)cyclobutan-1-one but with a methyl group instead of an isobutyl group.

Uniqueness

This compound is unique due to its isobutyl substitution, which imparts distinct physical and chemical properties compared to other cyclobutanone derivatives. This substitution can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2-(2-methylpropyl)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-6(2)5-7-3-4-8(7)9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUYHRGTBXISEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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